2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide
Description
The molecule features a 1,4-dihydropyrimidine core substituted with a benzoxazole ring at position 2, a methoxyphenyl carboxamide at position 5, and additional methyl and phenyl groups. These modifications are hypothesized to enhance target binding and metabolic stability compared to simpler DHPs like nifedipine .
Properties
Molecular Formula |
C26H23N5O3 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H23N5O3/c1-16-22(24(32)28-18-12-6-8-14-20(18)33-2)23(17-10-4-3-5-11-17)30-25(27-16)31-26-29-19-13-7-9-15-21(19)34-26/h3-15,23H,1-2H3,(H,28,32)(H2,27,29,30,31) |
InChI Key |
TVCJJFUDEPSWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N=C(N1)NC2=NC3=CC=CC=C3O2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole moiety, followed by the introduction of the methoxyphenyl and dihydropyrimidine groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole or methoxyphenyl moieties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a fluorescent probe.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety may play a crucial role in binding to these targets, while the methoxyphenyl and dihydropyrimidine groups contribute to the overall stability and activity of the compound. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- The benzoxazole group in the target compound may confer stronger π-π stacking interactions compared to benzimidazole () or benzodioxin () derivatives .
- The 2-methoxyphenyl carboxamide likely enhances solubility over ethyl ester derivatives () but may reduce membrane permeability compared to thioether groups () .
Pharmacological Activity Comparison
Available activity data for structural analogs:
Implications for Target Compound :
- The benzoxazole moiety may improve selectivity for kinase targets compared to benzimidazole-based compounds .
- The absence of a thio group (vs. AZ257) might reduce oxidative metabolism, enhancing plasma stability .
Physicochemical Properties
| Property | Target Compound (Predicted) | Ethyl Ester Analog () | AZ257 () |
|---|---|---|---|
| Molecular Weight | ~464.5 g/mol | 372.4 g/mol | 523.9 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Aqueous Solubility | Moderate | Low | Poor |
Analysis :
- The carboxamide group in the target compound improves solubility compared to ester derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
